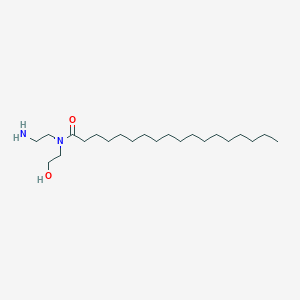
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with additional functional groups, including an aminoethyl and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with ethanolamine and ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- Octadecanoic acid
- Ethanolamine
- Ethylenediamine
- Catalysts such as sulfuric acid or hydrochloric acid
The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield octadecanoic acid derivatives, while reduction of the amide group may produce primary or secondary amines.
科学研究应用
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.
作用机制
The mechanism of action of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The aminoethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s effects may be mediated through modulation of signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Octadecanamide: Lacks the aminoethyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(2-aminoethyl)octadecanamide: Contains the aminoethyl group but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)octadecanamide: Contains the hydroxyethyl group but lacks the aminoethyl group.
Uniqueness
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with other molecules and enhances the compound’s utility in various fields.
属性
CAS 编号 |
120-41-2 |
|---|---|
分子式 |
C22H46N2O2 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
InChI 键 |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Key on ui other cas no. |
120-41-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















